molecular formula C14H8FNO2S B13153311 7-Fluoro-2-thien-2-ylquinoline-4-carboxylic acid

7-Fluoro-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No.: B13153311
M. Wt: 273.28 g/mol
InChI Key: SZSDSQZBVCIIAV-UHFFFAOYSA-N
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Description

7-Fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 7th position, a thiophene ring at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline core. The molecular formula is C14H8FNO2S, and it has a molecular weight of 273.28 g/mol

Preparation Methods

The synthesis of 7-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

7-Fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the disruption of cell division and growth. The compound may also interact with other cellular pathways, modulating processes such as apoptosis or signal transduction .

Comparison with Similar Compounds

Similar compounds to 7-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid include other quinoline derivatives with different substituents, such as:

  • 7-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
  • 7-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid
  • 7-Fluoro-2-(phenyl)quinoline-4-carboxylic acid

These compounds share a similar quinoline core but differ in the nature and position of substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 7-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid lies in its specific combination of a fluorine atom and a thiophene ring, which may confer distinct reactivity and selectivity in various applications .

Properties

Molecular Formula

C14H8FNO2S

Molecular Weight

273.28 g/mol

IUPAC Name

7-fluoro-2-thiophen-2-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H8FNO2S/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18)

InChI Key

SZSDSQZBVCIIAV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O

Origin of Product

United States

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